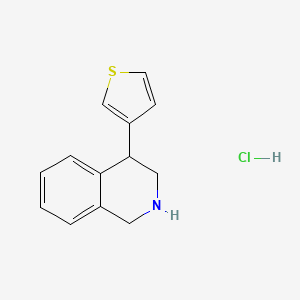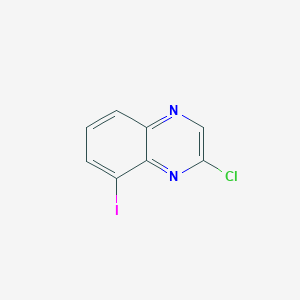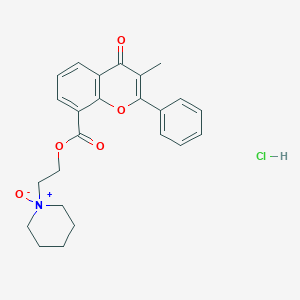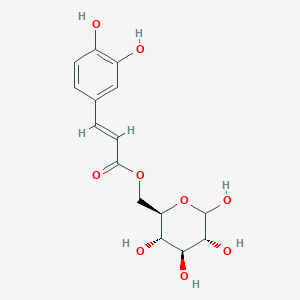![molecular formula C14H10F5NO2 B15291543 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methoxyaniline](/img/structure/B15291543.png)
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methoxyaniline is a fluorinated aromatic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its potential biological activity and chemical stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methoxyaniline typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild conditions and functional group tolerance. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions is optimized for cost-effectiveness and yield. The process may also include steps for purification and isolation of the final product to ensure high purity.
化学反应分析
Types of Reactions
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methoxyaniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or sulfuric acid can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学研究应用
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may be investigated for its therapeutic properties, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
作用机制
The mechanism of action of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methoxyaniline involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are often the subject of ongoing research .
相似化合物的比较
Similar Compounds
2,6-Difluoro-4-hydroxybenzonitrile: Similar in structure but with a hydroxyl group instead of a methoxy group.
2,3-Difluoro-4-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a phenoxy group.
Flufenoxuron: An insecticide with a similar trifluoromethyl group but different overall structure.
Uniqueness
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methoxyaniline is unique due to its specific combination of fluorine atoms and functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications requiring high stability and specific reactivity.
属性
分子式 |
C14H10F5NO2 |
|---|---|
分子量 |
319.23 g/mol |
IUPAC 名称 |
2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-methoxyaniline |
InChI |
InChI=1S/C14H10F5NO2/c1-21-8-2-3-12(11(20)6-8)22-13-9(15)4-7(5-10(13)16)14(17,18)19/h2-6H,20H2,1H3 |
InChI 键 |
IHRMHXFDHYMLNS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)OC2=C(C=C(C=C2F)C(F)(F)F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[(1S,2R)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde](/img/structure/B15291508.png)
![1-isopropyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B15291513.png)
![4-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15291521.png)
![[6-[(1R)-1-[(3aR,5R,6S,6aR)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-nitroethyl]-4-phenylmethoxy-1,3-benzodioxol-5-yl]-pyrrolidin-1-ylmethanone](/img/structure/B15291526.png)


![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-oxopropanenitrile](/img/structure/B15291548.png)


